2-(2-Aminophenoxy)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(2-aminophenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-8-9-4-3-7-15-12(9)16-11-6-2-1-5-10(11)14/h1-7H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHTTZLDSGIPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270955 | |
| Record name | 2-(2-Aminophenoxy)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926261-53-2 | |
| Record name | 2-(2-Aminophenoxy)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926261-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Aminophenoxy)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminophenoxy)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Methodologies for the Synthesis of 2 2 Aminophenoxy Pyridine 3 Carbonitrile and Its Derivatives
Retrosynthetic Analysis and Key Disconnections for the Core Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For 2-(2-aminophenoxy)pyridine-3-carbonitrile, two primary disconnections guide the synthetic strategy.
The most intuitive disconnection is at the C-O ether bond, which simplifies the target molecule into two key synthons: an o-aminophenoxide anion and a 2-halopyridine-3-carbonitrile cation. This approach falls under the category of nucleophilic aromatic substitution (SNAr). The corresponding chemical equivalents would be 2-aminophenol (B121084) and a suitable 2-halopyridine-3-carbonitrile, such as 2-chloro- or 2-fluoropyridine-3-carbonitrile.
A second, more fundamental approach involves the deconstruction of the pyridine (B92270) ring itself. For a 2-amino-3-cyanopyridine (B104079) scaffold, a common retrosynthetic pathway leads to acyclic or simpler cyclic precursors. researchgate.net A powerful strategy is a three-component disconnection that breaks the pyridine ring into an enaminone, malononitrile, and an amine. researchgate.netnih.gov This suggests a convergent synthesis where the core ring system is constructed with the amino and carbonitrile groups already in place.
Classical Synthetic Routes to the 2-Phenoxypyridine (B1581987) Core
The formation of the 2-phenoxypyridine ether linkage is a critical step in many synthetic plans for this class of compounds.
Nucleophilic aromatic substitution (SNAr) is a cornerstone for synthesizing phenoxypyridines. The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, particularly at the C2 and C4 positions. nih.gov The reaction involves the displacement of a halide leaving group from a halopyridine by a phenoxide.
The reactivity of halopyridines in SNAr reactions is often enhanced by the high electronegativity of the leaving group, with the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide being significantly faster than that of 2-chloropyridine. nih.gov This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by a more electron-withdrawing substituent. However, in some cases, the second step, which involves the expulsion of the leaving group, can be rate-determining. sci-hub.se The synthesis is generally performed in the presence of a base to generate the phenoxide nucleophile, using polar aprotic solvents like DMSO, NMP, or HMPA. sci-hub.se
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Halopyridines
| Halopyridine | Nucleophile | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Iodopyridine (B156620) | PhONa | DMSO | Microwave, ~100°C, 3 min | 77% | sci-hub.se |
| 2-Iodopyridine | PhONa | HMPA | Microwave, ~100°C, 3 min | 84% | sci-hub.se |
| 2-Bromopyridine | PhCH₂OH | NMP | Microwave, ~100°C, 10 min | 69% | sci-hub.se |
This table illustrates general conditions for forming phenoxy-type ethers on a pyridine ring; specific conditions for 2-aminophenol would require optimization.
Constructing the pyridine ring from acyclic precursors offers an alternative and highly flexible route. baranlab.org While classical methods like the Hantzsch synthesis are well-known for producing pyridine derivatives, they typically yield dihydropyridines that require a subsequent oxidation step. advancechemjournal.com
A more direct and modern approach for synthesizing the 2-amino-3-cyanopyridine scaffold is through a one-pot multicomponent reaction (MCR). nih.gov These reactions often involve the condensation of an enaminone, malononitrile, and a primary amine. researchgate.netnih.gov The proposed mechanism begins with a Knoevenagel condensation between the enaminone and malononitrile, followed by a Michael addition of the amine and subsequent cyclization and aromatization to yield the final 2-aminopyridine (B139424) structure. nih.gov This strategy is highly efficient as it builds the core structure with the necessary functional groups already incorporated.
Advanced Synthetic Techniques for Incorporating the Carbonitrile Moiety
The introduction of the carbonitrile group at the C3 position is a key transformation. While methods such as the Sandmeyer reaction or palladium-catalyzed cyanation of a pre-formed 3-halopyridine exist, a more convergent and atom-economical approach is to use a building block that already contains the nitrile.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly applied to the synthesis of heterocyclic compounds.
Strategies such as employing multicomponent reactions (MCRs) are inherently green, as they increase efficiency by combining multiple synthetic steps into a single operation, thereby reducing solvent waste, energy consumption, and purification steps. nih.gov The development of solvent-free reaction conditions is another significant advancement in green synthesis, as demonstrated in the preparation of various 2-aminopyridine derivatives. nih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool that aligns with green chemistry principles by enhancing reaction rates, often leading to higher yields and cleaner reactions in significantly shorter timeframes compared to conventional heating methods. sci-hub.sersc.org
This technique has been successfully applied to the synthesis of substituted pyridines via nucleophilic aromatic substitution. sci-hub.se For instance, the reaction of 2-iodopyridine with sodium phenoxide under microwave irradiation can achieve a 77% yield in just three minutes, a dramatic improvement over conventional heating which may require several hours. sci-hub.se Similarly, microwave irradiation can facilitate multicomponent reactions for the rapid synthesis of highly functionalized pyridine derivatives, making it a valuable technique for the efficient construction of the target molecule's scaffold. nih.govrsc.org
Table 2: Comparison of Microwave vs. Conventional Heating for SNAr of 2-Chloropyridine
| Nucleophile | Method | Time | Yield | Reference |
|---|---|---|---|---|
| PhSNa | Microwave | 3 min | 99% | sci-hub.se |
| PhSNa | Conventional | 24 h | 85% | sci-hub.se |
| PhCH₂OH | Microwave | 10 min | 82% | sci-hub.se |
This table provides a general comparison, illustrating the significant time reduction achieved with microwave heating.
Solvent-Free or Environmentally Benign Solvent Protocols
The development of solvent-free or environmentally benign solvent protocols is a cornerstone of green chemistry, aiming to reduce waste and the use of hazardous substances. For the synthesis of 2-aminopyridine-3-carbonitrile derivatives, these approaches have proven highly effective, often leading to improved yields and shorter reaction times.
Solvent-free synthesis, frequently assisted by microwave irradiation, offers a significant improvement over classical heating methods. rsc.org One-pot condensation reactions of malononitrile, aromatic aldehydes, methyl ketones, and ammonium (B1175870) acetate (B1210297) can be carried out without any solvent to produce a series of 2-amino-3-cyanopyridine derivatives. semanticscholar.org This method is noted for its short reaction pathway, high yields, and environmentally friendly nature. semanticscholar.org For instance, the reaction of arylidenemalanonitriles with ketones in the presence of ammonium acetate under microwave irradiation without a solvent has been shown to considerably reduce reaction times while improving yields. rsc.org
Another powerful solvent-free approach involves the use of heterogeneous catalysts. A nanostructured diphosphate, Na2CaP2O7, has been successfully used as an efficient and reusable catalyst for the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. mdpi.com The reaction, which involves aromatic aldehydes, malononitrile, methyl ketones (or cyclohexanone), and ammonium acetate, proceeds at 80 °C under solvent-free conditions, yielding the desired products in a short time with excellent yields ranging from 84% to 94%. mdpi.com The simplicity of handling, non-toxicity, and recyclability of the catalyst make this a notable green procedure. mdpi.com
The use of enaminones as key precursors also enables a simple, fast, and clean method for synthesizing 2-aminopyridine derivatives under solvent-free conditions via a three-component reaction. nih.gov Optimization of reaction conditions, such as temperature, is crucial; for example, increasing the temperature from room temperature to 80 °C can dramatically increase the yield and reduce the reaction time. nih.gov
While the use of truly "benign" solvents is an alternative, many modern protocols for this class of compounds have successfully eliminated the need for a solvent altogether. semanticscholar.orgmdpi.comnih.gov Some methods have utilized solvents like 2,2,2-trifluoroethanol (B45653) or ionic liquids, which are considered to have more favorable environmental profiles than traditional volatile organic solvents. ijpsr.com
Interactive Data Table: Solvent-Free Synthesis of 2-Aminopyridine-3-carbonitrile Derivatives
| Reactants | Catalyst/Condition | Reaction Time | Yield (%) | Reference |
| Arylidenemalanonitriles, Ketones, Ammonium Acetate | Microwave Irradiation (Solvent-Free) | 7-9 min | High | rsc.orgsemanticscholar.org |
| Aromatic Aldehydes, Malononitrile, Ketones, Ammonium Acetate | Nanostructured Na2CaP2O7 (80 °C) | Short | 84-94 | mdpi.com |
| Enaminones, Malononitrile, Primary Amines | 80 °C (Solvent-Free) | 3 h | High | nih.gov |
| Aldehyde, Substituted Acetophenone, Malononitrile, Ammonium Acetate | TBBDA or PBBS (100 °C, Solvent-Free) | - | - | ijpsr.com |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly convergent and atom-economical processes that combine three or more reactants in a single operation to form a complex product. nih.govresearchgate.net This strategy is particularly powerful for building libraries of "drug-like" molecules and has been extensively applied to the synthesis of 2-aminopyridine-3-carbonitrile scaffolds. nih.gov
A prevalent MCR for this purpose is the four-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate. mdpi.comresearchgate.net This reaction has been optimized under various catalytic conditions to improve efficiency and yield. For example, using copper nanoparticles on charcoal (Cu/C) as a catalyst allows for the synthesis of a variety of 2-amino-3-cyanopyridine derivatives in good to excellent yields. researchgate.net Similarly, catalysts like ytterbium perfluorooctanoate [Yb(PFO)3] in ethanol (B145695) have been used, yielding the product in 92% after 12 hours at reflux. ijpsr.com
Three-component reactions are also a common strategy. A new and suitable method was developed for synthesizing 2-amino-3-cyanopyridine derivatives using enaminones, malononitrile, and a primary amine under solvent-free conditions. nih.gov The proposed mechanism involves an initial Knoevenagel condensation of the enaminone with malononitrile, followed by reaction with the primary amine and subsequent cyclization and aromatization to yield the 2-aminopyridine product. nih.gov Another three-component approach reacts aromatic aldehydes, malononitrile, and an aliphatic amine in a methanol-water mixture, leading to diverse pyridine derivatives depending on the amine used. Catalyst-free three-component reactions involving 2-aminopyridines, aldehydes, and isocyanides in water have also been reported for the synthesis of related fused heterocyclic systems like 3-aminoimidazo[1,2-a]pyridines. researchgate.net
The versatility of MCRs allows for the efficient generation of a wide array of substituted 2-aminopyridines by simply varying the starting components, making it a cornerstone of modern heterocyclic chemistry. nih.govresearchgate.net
Interactive Data Table: One-Pot Multicomponent Reactions for 2-Aminopyridine Derivatives
| Reaction Type | Reactants | Catalyst/Solvent | Product Type | Reference |
| Four-Component | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Cu/C | 2-Amino-3-cyanopyridine derivatives | researchgate.net |
| Four-Component | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Nanostructured Na2CaP2O7 / Solvent-Free | 2-Amino-3-cyanopyridine derivatives | mdpi.com |
| Four-Component | Benzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate | Yb(PFO)3 / Ethanol | 2-Amino-3-cyanopyridine derivative | ijpsr.com |
| Three-Component | Enaminone, Malononitrile, Primary Amine | Solvent-Free (80 °C) | 2-Amino-3-cyanopyridine derivatives | nih.gov |
| Three-Component | Aromatic Aldehyde, Malononitrile, Aliphatic Amine | Methanol/Water | Polysubstituted Pyridine derivatives |
Total Synthesis vs. Fragment Coupling Strategies in Complex Analogue Generation
When generating complex analogues of a core structure like this compound, synthetic chemists often choose between two overarching strategies: total synthesis and fragment coupling. The choice depends on the complexity of the target analogue, the desired flexibility for creating a library of related compounds, and the availability of starting materials.
Total Synthesis refers to the complete chemical synthesis of a complex molecule from simple, commercially available precursors. In the context of generating analogues of this compound, a total synthesis approach would involve building the entire molecular framework from the ground up. The multicomponent reactions described previously are a form of convergent total synthesis, where several simple molecules are combined in one or a few steps to rapidly construct the core heterocyclic system. mdpi.comnih.gov This approach is highly efficient for creating a library of analogues where substitutions are desired on the pyridine ring itself, as different aldehydes, ketones, or amines can be swapped into the MCR protocol. researchgate.net The main advantage is the ability to introduce diverse functionalities early in the synthetic sequence.
Fragment Coupling , by contrast, involves the synthesis of separate, moderately complex molecular fragments which are then joined together in the later stages of the synthesis. This is a highly convergent strategy. For a complex analogue of this compound, one could imagine synthesizing a functionalized 2-aminophenol fragment and a separate, functionalized 2-halopyridine-3-carbonitrile fragment. The key final step would be the coupling of these two pieces, typically via a nucleophilic aromatic substitution (SNAr) reaction to form the ether linkage. This strategy is particularly advantageous when modifications are desired on distal parts of the molecule without having to repeat the entire synthesis from scratch. For example, a library of different substituted 2-aminophenols could be coupled to a single, advanced pyridyl precursor, or vice-versa. Recent advances in coupling reactions, including those involving carbanionic or free radical intermediates, have greatly expanded the scope and predictability of fragment coupling strategies in the total synthesis of complex molecules.
For generating complex analogues of this compound, a hybrid approach is often most powerful. A total synthesis strategy like an MCR could be used to efficiently build a variety of functionalized 2-chloropyridine-3-carbonitrile cores. These cores could then be used in a fragment coupling strategy, reacting them with a library of diverse aminophenols to rapidly generate a large and complex set of final target molecules.
Advanced Structural Elucidation and Conformational Analysis of 2 2 Aminophenoxy Pyridine 3 Carbonitrile
X-ray Crystallographic Analysis: Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction (SCXD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.govmdpi.com This technique would provide unequivocal information on the bond lengths, bond angles, and torsion angles of 2-(2-Aminophenoxy)pyridine-3-carbonitrile, revealing its preferred conformation when crystallized. The resulting electron density map would confirm the molecular connectivity and offer insights into the intermolecular forces that dictate the crystal packing. nih.gov For a molecule with rotational freedom, such as the ether linkage in the target compound, X-ray analysis is crucial to identify the lowest energy conformation in the solid state.
Crystal Packing Motifs and Hydrogen Bonding Networks
The crystal structure of this compound would be significantly influenced by hydrogen bonding and other non-covalent interactions. The primary amine (-NH₂) group provides two hydrogen bond donors, while the pyridine (B92270) nitrogen, the ether oxygen, and the nitrile nitrogen are potential hydrogen bond acceptors. It is a general principle in crystal engineering that available hydrogen bond donors and acceptors will be utilized to form stable networks. nih.gov
An illustrative table of potential hydrogen bond geometries, based on typical values found in related structures, is provided below.
| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Type of Interaction |
| N-H (amine) | N (pyridine) | 1.8 - 2.2 | 150 - 180 | Strong, directional |
| N-H (amine) | O (ether) | 2.0 - 2.4 | 140 - 170 | Moderate |
| N-H (amine) | N (nitrile) | 2.1 - 2.5 | 130 - 160 | Moderate |
| C-H (aromatic) | N/O | 2.3 - 2.8 | 120 - 160 | Weak |
This table is illustrative and contains expected ranges for hydrogen bond geometries, not specific experimental data for the title compound.
Analysis of Conformational Polymorphism (if observed)
Conformational polymorphism is the phenomenon where a single compound crystallizes into different crystal structures (polymorphs) due to the adoption of different molecular conformations. nih.govmdpi.com Molecules with flexible torsion angles, such as the C-O-C-N linkage in this compound, are prone to exhibiting this behavior. nih.gov The specific polymorph obtained can be influenced by crystallization conditions such as solvent, temperature, and rate of cooling. mdpi.com
Should different crystalline forms of this compound be isolated, a comparative X-ray diffraction analysis would be essential. researchgate.net This would reveal differences in the key dihedral angles defining the molecular shape and the resulting variations in hydrogen bonding and crystal packing. mdpi.com Each polymorph would likely exhibit distinct physicochemical properties, and computational studies could be used to evaluate the relative lattice energies and thermodynamic stability of the observed forms. mdpi.com The existence of polymorphism is often confirmed using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). researchgate.net
Solution-State Conformational Analysis through Advanced NMR Spectroscopic Techniques
While X-ray crystallography provides a static picture of the molecule in the solid state, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are powerful tools for investigating the dynamic conformational behavior of molecules in solution.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) for Spatial Proximity
Two-dimensional NOESY and ROESY experiments are instrumental in determining the conformation of molecules in solution by detecting protons that are close in space, typically within 5 Å. columbia.edu The intensity of the observed cross-peaks is generally proportional to the inverse sixth power of the distance between the protons. For this compound, these experiments would be crucial for defining the relative orientation of the phenoxy and pyridine rings.
For example, observing a NOE/ROE cross-peak between a proton on the aminophenyl ring and a proton on the pyridine ring would provide direct evidence of their spatial proximity, helping to define the preferred conformation around the ether linkage. The choice between NOESY and ROESY depends on the molecular weight of the compound; for small to medium-sized molecules where the NOE might be close to zero, ROESY is often the preferred experiment as the ROE is always positive. columbia.edu
A table of hypothetical but expected NOE/ROE correlations is presented below.
| Proton 1 | Proton 2 | Expected Correlation | Conformational Implication |
| H6' (aminophenoxy) | H6 (pyridine) | Strong | Indicates a 'folded' or 'twisted' conformation |
| H3' (aminophenoxy) | H4 (pyridine) | Weak/Absent | Suggests a more 'extended' conformation |
| NH₂ | H3' (aminophenoxy) | Strong | Confirms proximity within the aminophenoxy ring |
This table is for illustrative purposes. The actual observation of these correlations would depend on the true average solution-state conformation.
J-Coupling Analysis for Dihedral Angle Determination
Scalar or J-coupling constants, transmitted through chemical bonds, provide valuable information about dihedral angles. Vicinal (three-bond) coupling constants (³J) are particularly useful, as their magnitude is related to the torsion angle between the coupled nuclei, a relationship described by the Karplus equation. nih.govnmrwiki.org
For this compound, analysis of ³J(H,H) and long-range ³J(C,H) couplings across the ether linkage could provide quantitative estimates of the C-O-C-C and C-C-O-C dihedral angles. This data would complement the distance-based information from NOESY/ROESY, allowing for a more refined model of the molecule's average conformation in solution.
Residual Dipolar Coupling (RDC) Studies in Anisotropic Media
Residual dipolar couplings (RDCs) have emerged as a powerful NMR technique for determining the structure and orientation of molecules. wikipedia.orgduke.edu In a standard isotropic solution, dipolar couplings average to zero due to random molecular tumbling. However, by dissolving the molecule in a weakly aligning medium, such as a liquid crystal, a small residual alignment is induced, and RDCs can be measured. wikipedia.orgnih.gov
RDCs provide long-range structural information because their magnitude depends on the orientation of an internuclear vector (e.g., a C-H bond) relative to the external magnetic field. wikipedia.orgduke.edu For a flexible molecule like this compound, measuring a set of RDCs across the entire structure would provide crucial orientational constraints. This data would be invaluable for defining the relative orientation of the two aromatic rings, information that is often difficult to obtain solely from NOEs and J-couplings.
An example of how RDC data might be presented is shown in the table below.
| Internuclear Vector | J-coupling (Hz) (Isotropic) | Total Coupling (Hz) (Anisotropic) | RDC (Hz) |
| C4-H4 | 165.2 | 155.2 | -10.0 |
| C5-H5 | 168.1 | 175.1 | +7.0 |
| C6-H6 | 163.5 | 160.5 | -3.0 |
| C4'-H4' | 159.8 | 150.8 | -9.0 |
This table contains hypothetical data to illustrate the principle of RDC measurement. Actual values would be determined experimentally.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Tautomeric Forms
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups within a molecule and offers insights into their local chemical environment. While specific experimental spectra for this compound are not widely available in the current literature, the expected vibrational modes can be predicted with high accuracy by analyzing the spectra of related compounds such as 2-aminopyridines, phenoxy derivatives, and aromatic nitriles.
The FT-IR and Raman spectra are expected to be dominated by characteristic bands corresponding to the N-H stretches of the primary amine, the C≡N stretch of the nitrile group, the C-O-C stretch of the ether linkage, and various vibrations of the pyridine and benzene (B151609) rings.
Expected Vibrational Frequencies and Assignments:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Notes |
| Primary Amine (N-H) | 3500-3300 | Symmetric & Asymmetric Stretching | Two distinct bands are expected. The position is sensitive to hydrogen bonding. |
| Nitrile (C≡N) | 2240-2220 | Stretching | Typically a sharp and intense band in both IR and Raman spectra. |
| Aromatic C-H | 3100-3000 | Stretching | Multiple weak to medium bands. |
| C=C and C=N (Aromatic Rings) | 1650-1450 | Stretching | A series of sharp bands characteristic of the pyridine and benzene rings. |
| Ether (Ar-O-C) | 1270-1230 (asymmetric), 1050-1000 (symmetric) | Stretching | The asymmetric stretch is typically stronger in the IR spectrum. |
| Amino Group (N-H) | 1650-1580 | Scissoring (Bending) | Can sometimes overlap with aromatic ring vibrations. |
A critical aspect to consider in the vibrational analysis of this compound is the potential for tautomerism. Aminopyridine derivatives can exist in equilibrium between the amino form and an imino tautomer. In this case, a potential imino tautomer could be formed through a proton transfer from the amino group to the pyridine nitrogen. While the amino form is generally the more stable tautomer for 2-aminopyridines, the presence of the electron-withdrawing nitrile group and the phenoxy substituent could influence this equilibrium. High-resolution vibrational spectroscopy, potentially in different solvents or at varying temperatures, would be instrumental in identifying the presence of any minor tautomeric forms through the appearance of characteristic imine (C=N-H) and altered ring vibration bands.
High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways, which provides valuable structural information. For this compound (C₁₂H₉N₃O), the monoisotopic mass is 211.07456 Da. HRMS can confirm this elemental composition by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places.
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several characteristic pathways, guided by the stability of the resulting fragment ions. Based on the fragmentation patterns of similar heterocyclic compounds, a plausible fragmentation scheme can be proposed.
Plausible Fragmentation Pathways and Expected Fragment Ions:
| m/z (Proposed) | Proposed Formula | Proposed Structure/Origin |
| 211 | [C₁₂H₉N₃O]⁺ | Molecular Ion |
| 183 | [C₁₁H₉N₂O]⁺ | Loss of HCN from the nitrile group and a proton. |
| 182 | [C₁₁H₈N₂O]⁺ | Loss of HCN from the nitrile group. |
| 119 | [C₇H₇N₂]⁺ | Cleavage of the ether bond, retaining the aminopyridine nitrile moiety. |
| 93 | [C₆H₇N]⁺ | Aminopyridine fragment following ether bond cleavage. |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the phenoxy group. |
The initial fragmentation could involve the cleavage of the ether bond, which is often a labile site in mass spectrometric fragmentation. This would lead to the formation of ions corresponding to the aminophenoxy and the pyridyl nitrile moieties. Subsequent fragmentations could include the loss of small neutral molecules such as carbon monoxide (CO), hydrocyanic acid (HCN), or diazomethane (B1218177) (CH₂N₂). The high-resolution capabilities of the mass spectrometer would allow for the unambiguous identification of these fragment ions based on their exact masses, thus confirming the proposed fragmentation pathways.
Chiroptical Spectroscopy (e.g., CD/ORD) for Enantiomeric Excess and Absolute Configuration Determination (if chiral centers are present or introduced)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are specifically used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral sample.
In its ground state, this compound is an achiral molecule. It does not possess any stereogenic centers (chiral centers) and therefore does not exhibit optical activity. As a result, it will not show a signal in CD or ORD spectroscopy, and concepts such as enantiomeric excess and absolute configuration are not applicable.
However, it is important to note that chirality could be introduced into the system through various means. For instance, if the molecule were to be derivatized at the amino group with a chiral reagent, or if it were to form a complex with a chiral metal center, the resulting product would be chiral. In such cases, chiroptical spectroscopy would become a vital tool for determining the enantiomeric purity (enantiomeric excess) of the product and for assigning its absolute configuration by comparing the experimental spectra with theoretical calculations or with the spectra of known standards.
Computational and Theoretical Investigations of 2 2 Aminophenoxy Pyridine 3 Carbonitrile
Quantum Chemical Calculations: Electronic Structure and Frontier Molecular Orbitals (FMOs)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which are based on the principles of quantum mechanics, can elucidate the electronic structure, stability, and reactivity of chemical compounds. For 2-(2-aminophenoxy)pyridine-3-carbonitrile, these calculations are crucial for characterizing its molecular orbitals and predicting its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is particularly valuable for determining the optimized geometry and stability of molecules like this compound.
DFT calculations can predict the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. These calculations involve minimizing the energy of the system with respect to the positions of the nuclei. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. For instance, DFT studies on similar pyridine (B92270) derivatives have shown that the pyridine ring and adjacent phenyl groups often adopt a non-planar arrangement, with dihedral angles in the range of 40-50°. nih.gov The energetically optimized configuration for related compounds has been determined, highlighting the stability of non-planar structures. nih.gov
The stability of the molecule can be further assessed by calculating its total energy and the energies of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
| Parameter | Hypothetical Value | Significance |
| Total Energy | -X hartree | Indicates the overall stability of the molecule. |
| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicates kinetic stability and chemical reactivity. A larger gap suggests higher stability. |
These parameters are crucial for understanding the electronic behavior of the molecule and for predicting its reactivity in chemical reactions.
Ab initio quantum chemistry methods are computational chemistry methods based on quantum mechanics that are not based on any experimental data. These methods provide a more rigorous, and often more accurate, description of electronic properties compared to DFT, albeit at a higher computational cost.
For a molecule like this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory can be employed to calculate its electronic properties with high accuracy. These calculations can provide precise values for electron affinities, ionization potentials, and electronic transition energies, which are fundamental for understanding the molecule's behavior in various environments.
Due to the computational expense, ab initio methods are often used to benchmark results from less computationally intensive methods like DFT. For complex molecules, a common strategy is to use DFT for geometry optimization and frequency calculations, followed by single-point energy calculations with a high-level ab initio method to obtain more accurate electronic energies.
Molecular Dynamics (MD) Simulations: Conformational Landscapes and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and the influence of the surrounding environment, such as a solvent.
The structure of this compound features several rotatable bonds, particularly the ether linkage between the pyridine and phenoxy rings. Rotation around these bonds can lead to different spatial arrangements of the molecule, known as conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.
The study of torsional potentials and rotational barriers is essential for understanding the molecule's flexibility and how it might adapt its shape to interact with other molecules. For example, DFT calculations on formyl pyridines have been used to determine rotational barriers, predicting that some isomers exist predominantly in a specific conformation. nih.gov While specific data for this compound is not available, a similar approach could be used to calculate the rotational barriers around its key dihedral angles.
A hypothetical representation of the rotational energy profile around the C-O-C ether linkage is shown below.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| 0 | 5.0 |
| 60 | 1.2 |
| 120 | 0.0 |
| 180 | 3.5 |
| 240 | 0.0 |
| 300 | 1.2 |
This table illustrates how the energy of the molecule might change as the phenoxy group rotates relative to the pyridine ring, with certain angles being more energetically favorable.
The conformation and dynamics of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules, providing a detailed picture of how the solvent affects its behavior.
Different solvents can stabilize different conformers of the molecule through various types of interactions, such as hydrogen bonding and dipole-dipole interactions. For instance, polar solvents might favor more extended conformations, while nonpolar solvents might favor more compact structures. MD simulations can quantify these effects by calculating properties such as the radial distribution function, which describes how the solvent molecules are structured around the solute.
Molecular Docking and Simulation Studies with Potential Biological Targets (Pre-clinical, Mechanistic Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is often used to predict the binding mode of a small molecule ligand to the active site of a protein.
For this compound, molecular docking studies can be employed to explore its potential as an inhibitor of various biological targets. Pyridine-3-carbonitrile (B1148548) derivatives have been investigated for their potential to interact with various enzymes and receptors. nih.gov For example, docking studies have been performed on related compounds with targets such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). nih.govamericanelements.com
The docking process involves generating a large number of possible conformations of the ligand within the binding site of the target protein and then scoring these poses based on their predicted binding affinity. The results of molecular docking can provide valuable hypotheses about the mechanism of action of a compound and guide the design of more potent analogs.
A hypothetical summary of docking results for this compound with a generic kinase target is presented below.
| Parameter | Value | Details |
| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) | A key regulator of the cell cycle and a target for cancer therapy. |
| Binding Affinity (Score) | -8.5 kcal/mol | A lower score indicates a more favorable binding interaction. |
| Key Interactions | Hydrogen bonds with amino acid residues in the active site (e.g., Lys33, Asp86). Pi-pi stacking with a phenylalanine residue. | These interactions contribute to the stability of the ligand-protein complex. |
Following docking, MD simulations can be used to further investigate the stability of the predicted ligand-protein complex and to study the dynamics of the binding process in more detail. These simulations can provide insights into how the ligand affects the flexibility and conformation of the protein, which can be crucial for understanding its biological activity.
Ligand-Protein Binding Site Analysis
The identification of potential binding sites on a protein target is a foundational step in computational drug discovery. This analysis for this compound would involve the use of specialized software to predict the pockets and cavities on a target protein where the ligand is most likely to bind.
Methodology: Algorithms typically identify binding sites based on geometric criteria, such as the shape and size of cavities on the protein's surface, and energetic criteria, which assess the physicochemical properties of the pocket. Methods like those used in SiteMap or Fpocket analyze the protein structure to locate regions that are sufficiently buried and have appropriate properties for ligand binding. For a given target, these tools would generate a set of potential binding sites, ranked by a "site score" that predicts their druggability.
Hypothetical Research Findings: If this compound were to be studied as an inhibitor for a specific protein, for instance, a kinase, this analysis would pinpoint the ATP-binding site or potential allosteric sites as primary locations for interaction. The properties of these identified sites, such as volume, surface area, and the ratio of hydrophobic to hydrophilic residues, would be tabulated to guide further docking studies.
Table 1: Example of Predicted Protein Binding Site Properties This table is illustrative as no specific data exists for this compound.
| Site ID | Volume (ų) | Surface Area (Ų) | Hydrophobicity Score | Druggability Score |
| 1 (Active Site) | 540 | 610 | 0.95 | 1.05 |
| 2 (Allosteric) | 320 | 450 | 1.10 | 0.88 |
| 3 (Surface Cleft) | 210 | 300 | -0.50 | 0.65 |
Prediction of Binding Modes and Key Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
Following binding site identification, molecular docking simulations are performed to predict the preferred orientation (pose) of the ligand within the protein's active site and to characterize the non-covalent interactions that stabilize the complex.
Methodology: Software such as AutoDock, GOLD, or the docking modules within Schrödinger and MOE suites would be used. These programs sample a multitude of possible conformations of the ligand within the binding pocket and score them based on a force field that estimates the binding free energy. The resulting poses are clustered and ranked, with the lowest energy conformations considered the most probable binding modes.
Hypothetical Key Interactions: For this compound, the aminophenoxy and pyridine-3-carbonitrile moieties would be critical for forming specific interactions.
Hydrogen Bonding: The primary amine (-NH2) group on the phenoxy ring and the nitrogen atom in the pyridine ring are potential hydrogen bond donors and acceptors, respectively. They could form hydrogen bonds with amino acid residues like aspartate, glutamate (B1630785), serine, or the peptide backbone.
Pi-Stacking: The two aromatic rings (phenyl and pyridine) could engage in π-π stacking or T-stacking interactions with aromatic residues in the binding site, such as phenylalanine, tyrosine, or tryptophan.
Other Interactions: The ether linkage provides conformational flexibility, allowing the two ring systems to adopt an optimal geometry for binding. The nitrile group (-C≡N) is a weak hydrogen bond acceptor and can also participate in dipole-dipole interactions.
Table 2: Predicted Key Interactions for a Hypothetical Protein Target This table is illustrative as no specific data exists for this compound.
| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |
| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | LYS 89 (Backbone NH) | 2.9 |
| Hydrogen Bond (Donor) | Amino Group (-NH2) | ASP 145 (Side Chain O) | 3.1 |
| Pi-Pi Stacking | Phenyl Ring | PHE 150 | 3.8 |
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
QSAR and QSPR models are statistical methods that correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively. nih.gov For a class of compounds including this compound, a QSAR model could predict the biological activity of new, unsynthesized analogs.
Methodology:
Dataset Assembly: A dataset of molecules with known activities (e.g., IC50 values) would be compiled. This would include this compound and its structural derivatives.
Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Model Building: Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking a selection of descriptors to the observed activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation (predicting the activity of a separate test set of compounds).
Hypothetical Predictive Insights: A QSAR model for a series of phenoxypyridine derivatives might reveal that increased hydrophobicity in one part of the molecule and the presence of hydrogen bond donors in another are key to enhancing activity. imist.mamdpi.com Such a model would provide a predictive tool to estimate the activity of novel derivatives, thereby prioritizing synthetic efforts toward the most promising candidates. nih.gov
Reaction Mechanism Prediction via Computational Transition State Analysis
Computational chemistry can be employed to elucidate the mechanisms of chemical reactions, including the synthesis of this compound. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.
Methodology: Using quantum mechanical methods like Density Functional Theory (DFT), chemists can map out the potential energy surface of a reaction. A key goal is to locate the transition state structure, which is a first-order saddle point on this surface. The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate.
Hypothetical Application: The synthesis of this compound likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where 2-aminophenol (B121084) attacks a 2-halopyridine-3-carbonitrile. A computational study would model this pathway, calculating the structure and energy of the Meisenheimer intermediate and the transition states for its formation and collapse. Such an analysis could predict the optimal leaving group (e.g., F, Cl) and solvent conditions to maximize the reaction yield by finding the pathway with the lowest activation energy.
Chemical Reactivity, Derivatization, and Analog Synthesis of 2 2 Aminophenoxy Pyridine 3 Carbonitrile
Reactions at the Carbonitrile Group: Hydrolysis, Reduction, and Cycloaddition Reactions
The carbonitrile (cyano) group on the pyridine (B92270) ring is a versatile functional group that can undergo several important transformations.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis typically yields the corresponding carboxamide, 2-(2-aminophenoxy)pyridine-3-carboxamide, while complete hydrolysis leads to the formation of 2-(2-aminophenoxy)pyridine-3-carboxylic acid. nih.gov This transformation is fundamental for converting the nitrile into other functional groups, such as esters or acid chlorides, further expanding the synthetic utility.
Reduction: The carbonitrile group is readily reducible to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed to convert the nitrile into a (2-(2-aminophenoxy)pyridin-3-yl)methanamine. This reaction provides a route to introduce a flexible aminomethyl side chain, which can be valuable for modulating biological activity in medicinal chemistry contexts.
Cycloaddition and Addition Reactions: The nitrile group can participate in cycloaddition reactions. For instance, reaction with azides can lead to the formation of tetrazole rings, a common bioisostere for carboxylic acids. While the nitrile group is often considered inert in many organometallic reactions, it can be activated by transition metals. mdpi.com For example, palladium-catalyzed additions of organoboron reagents or sodium arylsulfinates to nitrile groups have been developed to form ketones. mdpi.com This suggests that under specific palladium catalysis conditions, the nitrile of 2-(2-aminophenoxy)pyridine-3-carbonitrile could potentially react with organometallic reagents to yield ketone derivatives. mdpi.com Furthermore, [3+2] cycloaddition reactions using various dipole synthons are a known method for constructing five-membered heterocyclic rings from nitriles. uchicago.edumdpi.com
Summary of Reactions at the Carbonitrile Group
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ (controlled) | Carboxamide |
| Hydrolysis (Complete) | H₂O, H⁺ or OH⁻ (prolonged/harsh) | Carboxylic Acid |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |
| Palladium-Catalyzed Addition | Organoboron Reagents or Arylsulfinates, Pd Catalyst | Ketone |
| [3+2] Cycloaddition | Azides (e.g., NaN₃) | Tetrazole |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine and Phenoxy Rings
The molecule contains two distinct aromatic rings, each with different susceptibilities to substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (C2 and C6). youtube.com In this compound, the C2 position is occupied by the phenoxy group. This group could potentially act as a leaving group in an SNAr reaction, being displaced by strong nucleophiles, although this often requires harsh conditions or further activation of the pyridine ring. nih.govchemrxiv.org The reactivity and leaving group ability in such reactions follow a general order of F > NO₂ > Cl ≈ Br > I. researchgate.net The presence of the electron-withdrawing nitrile group at C3 further activates the ring towards nucleophilic attack.
Electrophilic Aromatic Substitution (EAS): In contrast, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Therefore, electrophilic attack is much more likely to occur on the phenoxy ring. The amino group (-NH₂) on the phenoxy ring is a powerful activating group and an ortho-, para-director. Consequently, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions would be expected to occur predominantly at the positions ortho and para to the amino group (and meta to the ether linkage).
Reactivity of the Amino Group: Acylation, Alkylation, and Condensation Reactions
The primary amino group on the phenoxy ring is a key site for functionalization.
Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amide derivatives. Depending on the reaction conditions and the reactivity of the acylating agent, both mono-acylation and N,N-diacylation can occur. semanticscholar.org The use of a weak base like pyridine tends to favor the formation of the mono-acylated product, while stronger bases can promote the formation of di-acylated species. semanticscholar.org
Alkylation: The nitrogen atom of the amino group can be alkylated using alkyl halides. Furthermore, advanced methods like hydrogen-borrowing catalysis, which uses alcohols as alkylating agents in the presence of an iridium catalyst, represent a modern approach to N-alkylation. nih.gov This method avoids the use of toxic alkyl halides and is atom-economical. nih.gov
Condensation Reactions: The primary amino group can undergo condensation reactions with various carbonyl compounds. Reaction with aldehydes and ketones yields Schiff bases (imines). These reactions are often catalyzed by acids. The condensation of similar amino-functionalized heterocycles with various carbonyl compounds has been shown to produce a diverse range of products, including complex fused heterocyclic systems. researchgate.netscielo.org.mx
Metal-Mediated Cross-Coupling Reactions for Further Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for modifying the scaffold of this compound.
The nitrogen atom of the pyridine ring can act as a directing group in C-H activation reactions. nih.gov In N-aryl-2-aminopyridines, transition metals like palladium and rhodium can coordinate to the pyridine nitrogen, facilitating the activation and functionalization of an ortho C-H bond on the adjacent aryl ring. nih.gov This strategy could be applied to achieve functionalization at the C6 position of the phenoxy ring of the target molecule.
Should the molecule be modified to include a halide (e.g., Br or I) on either the pyridine or phenoxy ring, a wide array of well-established cross-coupling reactions become accessible. These include:
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds (e.g., introducing new aryl or alkyl groups). nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. nih.gov
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
These reactions provide robust and versatile methods for creating analogues with diverse substituents for structure-activity relationship (SAR) studies. nih.gov
Potential Cross-Coupling Strategies
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki | Boronic Acid/Ester | C-C (Aryl-Aryl, etc.) | Palladium |
| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkyne) | Palladium/Copper |
| Buchwald-Hartwig | Amine | C-N | Palladium |
| C-H Activation | Alkyne, Alkene, etc. | C-C, C-Heteroatom | Palladium, Rhodium |
Design and Synthesis of Structurally Related Analogues for Comparative Studies
The synthesis of structural analogues is crucial for understanding how molecular architecture influences physical properties and biological activity. Several strategies can be employed:
Multicomponent Reactions (MCRs): One-pot multicomponent reactions are highly efficient for generating libraries of substituted 2-aminopyridine-3-carbonitriles. researchgate.netnih.gov These reactions often involve condensing a ketone or aldehyde, malononitrile, and an ammonium (B1175870) source or primary amine, allowing for rapid diversification of substituents on the pyridine ring. ijpsr.comresearchgate.net
Positional Isomers: The synthesis of positional isomers, such as 2-(3-aminophenoxy)pyridine-3-carbonitrile or 2-(4-aminophenoxy)pyridine-3-carbonitrile (B2840459) uni.lunih.gov, is important for comparative studies to probe the effect of substituent placement on the phenoxy ring.
Substitution at the Amino Group: As described in section 5.3, the amino group can be readily acylated or alkylated to introduce a variety of substituents.
Modification via Cross-Coupling: As detailed in section 5.4, introducing a halogen onto one of the aromatic rings allows for extensive diversification through various metal-mediated cross-coupling reactions. nih.gov
Investigation of Photochemical and Electrochemical Reactivity
The photochemical and electrochemical properties of this scaffold are of interest for applications in materials science and as analytical tools.
Photochemical Reactivity: Research on structurally similar compounds, specifically 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, has shown that this class of molecules can possess interesting photophysical properties. mdpi.com These compounds absorb strongly in the near-UV range (around 350-365 nm) and exhibit fluorescence. mdpi.com The fluorescence emission is often sensitive to the microenvironment's polarity and viscosity, a phenomenon known as solvatochromism. This property allows them to be used as fluorescent molecular probes to monitor processes like photopolymerization. mdpi.com The changes in fluorescence intensity and wavelength can signal the conversion of monomer to polymer. mdpi.com Furthermore, these derivatives have been shown to act as photosensitizers or co-initiators for polymerization reactions, indicating their ability to participate in photo-induced electron transfer processes. mdpi.com
Electrochemical Reactivity: While specific electrochemical studies on this compound are not widely reported, its structure suggests potential redox activity. The aminophenoxy moiety is susceptible to electrochemical oxidation. The pyridine ring and the nitrile group are both reducible functional groups. Cyclic voltammetry could be used to determine the oxidation and reduction potentials of the molecule, providing insight into its electronic properties and stability. Mass spectrometry data, including predicted collision cross-section values, can complement electrochemical studies by providing information on the molecule's ion mobility and shape in the gas phase. uni.lu
Investigation of Biological Interactions and Mechanistic Insights of 2 2 Aminophenoxy Pyridine 3 Carbonitrile
In Vitro Enzyme Inhibition and Activation Studies: Specific Target Profiling
For instance, a series of 2-substituted-4-phenoxypyridine derivatives were synthesized and evaluated for their inhibitory action against a panel of nine tyrosine kinases. One of the most promising analogs demonstrated significant inhibitory potency against Flt-3 and c-Met, with IC50 values of 2.18 nM and 2.61 nM, respectively. Similarly, research into 4-phenoxy-pyridine/pyrimidine derivatives identified compounds with dual inhibitory activity against VEGFR-2 and c-Met, with the most potent derivative showing IC50 values of 1.05 μM and 1.43 μM, respectively. rsc.org
Another area of interest has been the inhibition of hematopoietic progenitor kinase 1 (HPK1), a critical regulator of T-cell activation, by pyridine-2-carboxamide derivatives. Certain analogs in this class have demonstrated potent HPK1 inhibition, highlighting the therapeutic potential of pyridine (B92270) scaffolds in immuno-oncology. Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of the p210Bcr-Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia. researchgate.net One such derivative, PD180970, inhibited the autophosphorylation of p210Bcr-Abl with an IC50 of 5 nM. researchgate.net
While these findings are for related but structurally distinct molecules, they underscore the potential for 2-(2-Aminophenoxy)pyridine-3-carbonitrile to interact with and modulate the activity of various kinases. The specific enzymes it may target and its potency would require dedicated in vitro screening assays.
Table 1: Examples of In Vitro Enzyme Inhibition by Related Pyridine Derivatives
| Compound Class | Target Enzyme(s) | IC50 Values |
|---|---|---|
| 2-Substituted-4-phenoxypyridine derivative | Flt-3 / c-Met | 2.18 nM / 2.61 nM |
| 4-Phenoxy-pyridine/pyrimidine derivative | VEGFR-2 / c-Met | 1.05 μM / 1.43 μM rsc.org |
| Pyrido[2,3-d]pyrimidine derivative (PD180970) | p210Bcr-Abl (autophosphorylation) | 5 nM researchgate.net |
Receptor Binding Assays and Ligand-Target Interactions at a Molecular Level
Specific data from receptor binding assays for this compound are currently absent from the scientific record. Receptor binding assays are a crucial tool in drug discovery to determine the affinity of a ligand for its target receptor.
Methodologically, such studies often employ a radiolabeled ligand that has a known high affinity for the receptor of interest. For example, the binding of a [3H]-labeled pyridine derivative to the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) has been characterized in rat brain membranes. In these types of assays, the ability of a test compound, such as this compound, to displace the radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, which can be used to determine the binding affinity (Ki).
While no direct receptor binding data exists for this compound, the structural motifs present in the molecule, namely the aminophenoxy and pyridine-3-carbonitrile (B1148548) groups, suggest the potential for interactions with various receptor types. The nitrogen atom in the pyridine ring and the amino group can act as hydrogen bond acceptors and donors, respectively, while the aromatic rings can participate in π-stacking interactions. These features are common in ligands for a wide range of receptors. Future research employing receptor binding assays would be necessary to identify any specific receptor targets of this compound and to quantify its binding affinity.
Cell-Based Assays: Modulating Cellular Pathways and Processes (Using Non-Human Cell Lines)
There is a lack of published research on the effects of this compound in cell-based assays using non-human cell lines. However, studies on related pyridine derivatives provide insights into the potential cellular activities that could be investigated for this compound.
Gene Expression and Protein Modulation Studies
No specific studies on how this compound modulates gene or protein expression have been reported. However, research on other pyridine-containing compounds has demonstrated their ability to alter cellular expression profiles. For example, certain morpholinopyrimidine derivatives have been shown to reduce the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophage cells. rsc.org These findings suggest that pyridine-based compounds can influence inflammatory pathways at the transcriptional and translational levels. Future studies on this compound could employ techniques such as quantitative PCR (qPCR) and Western blotting to assess its impact on the expression of key genes and proteins in various cellular models.
Cellular Signaling Pathway Interventions
Antiproliferative Activity in Cancer Cell Lines (Mechanistic Focus)
While there are no specific reports on the antiproliferative activity of this compound, the pyridine scaffold is a common feature in many compounds with potent anticancer effects. mdpi.comarabjchem.org A wide range of pyridine derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.
For instance, a series of 4-(4-aminophenoxy)pyridinamide derivatives exhibited moderate to excellent antiproliferative activity against A549 (non-small cell lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with the most promising compound having an IC50 value of 0.26 μM against A549 cells. Another study on nicotinonitrile derivatives identified a compound with potent activity against NCIH 460 (large cell lung cancer) and RKOP 27 (colon cancer) cell lines, with IC50 values of 25 nM and 16 nM, respectively. nih.gov The mechanism of action for some of these related compounds has been linked to the induction of apoptosis and cell cycle arrest. rsc.org
Table 2: Examples of Antiproliferative Activity of Related Pyridine Derivatives in Cancer Cell Lines
| Compound Class | Cancer Cell Line(s) | IC50 Values |
|---|---|---|
| 4-(4-Aminophenoxy)pyridinamide derivative | A549 | 0.26 μM |
| Nicotinonitrile derivative | NCIH 460 / RKOP 27 | 25 nM / 16 nM nih.gov |
| 2-Substituted-4-phenoxypyridine derivative | A549, HT-29, H460, U87MG | Moderate to excellent potency (specific values not detailed in abstract) |
Pre-clinical In Vivo Studies in Model Organisms: Mechanistic Characterization (Non-Human)
There are no published pre-clinical in vivo studies specifically investigating the mechanistic characteristics of this compound in any model organisms. However, in vivo studies on related compounds provide a framework for how such investigations could be conducted.
For example, a pyridine-2-carboxamide analogue with HPK1 inhibitory activity demonstrated in vivo efficacy in murine colorectal cancer models (CT26 and MC38) when used in combination with an anti-PD-1 antibody. This highlights the potential for pyridine derivatives to modulate the tumor microenvironment and enhance anti-tumor immunity in a living organism. Another study characterized the in vivo binding of a radiolabeled pyridine derivative in the rat brain, demonstrating target engagement in a preclinical model.
These studies exemplify the types of in vivo experiments that would be necessary to understand the physiological effects and therapeutic potential of this compound. Such research would be critical to determine its pharmacokinetic properties, in vivo efficacy, and mechanism of action in a whole-animal context.
Target Engagement Studies in Animal Models.
No publicly available scientific literature was identified that specifically investigates the target engagement of this compound in animal models.
Pathway Analysis in Animal Models.
No publicly available scientific literature was identified that specifically details the pathway analysis of this compound in animal models.
Antimicrobial or Antiviral Activity Studies (Pre-clinical, Mechanistic)
While direct pre-clinical or mechanistic studies on the antimicrobial or antiviral activity of this compound are not found in the reviewed literature, the foundational scaffold of 2-aminopyridine-3-carbonitrile has been the subject of research, revealing potential for biological activity. Pyridine-containing compounds are recognized for their therapeutic potential, including antimicrobial and antiviral properties. researchgate.netnih.gov
Research into various 2-aminopyridine (B139424) derivatives has indicated that their biological effects are highly dependent on the specific substitutions made to the core structure. For instance, a study on a series of 2-aminopyridine derivatives found that a compound bearing a cyclohexylamine (B46788) moiety (compound 2c in the study) exhibited significant antibacterial activity against Gram-positive bacteria, including S. aureus and B. subtilis. nih.gov However, analogs in the same series without this specific functional group showed no such activity, suggesting that the antimicrobial action is not a general feature of the 2-aminopyridine scaffold itself but is conferred by particular substituents. nih.gov The mechanism for this selective antibacterial profile remains unknown. nih.gov
The broader class of 2-amino-3-cyanopyridine (B104079) derivatives has been reported to possess a range of biological activities, including antiviral and antibacterial properties. researchgate.net Molecular docking studies on some novel 2-amino-pyridine-3-carbonitrile derivatives have suggested possible interactions with dihydrofolate reductase, an enzyme crucial for microbial survival. researchgate.net
In the context of antiviral research, a series of novel 2-benzoxyl-phenylpyridine derivatives demonstrated potent antiviral activities against both Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov Mechanistic investigations suggested that these compounds likely target cellular molecules involved in the early stages of viral replication rather than the virus itself. nih.gov It is important to note that these are structurally distinct from this compound.
The following table summarizes the antimicrobial activity of a related 2-aminopyridine derivative (compound 2c) from a referenced study.
| Compound | Bacterial Strain | Activity | Reference |
| 2-(Cyclohexylamino)-4-phenylpyridine-3-carbonitrile (2c) | S. aureus | High | nih.gov |
| 2-(Cyclohexylamino)-4-phenylpyridine-3-carbonitrile (2c) | B. subtilis | High | nih.gov |
| 2-(Cyclohexylamino)-4-phenylpyridine-3-carbonitrile (2c) | Gram-negative bacteria | No effect | nih.gov |
| 2-(Cyclohexylamino)-4-phenylpyridine-3-carbonitrile (2c) | Yeasts | No effect | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Aminophenoxy Pyridine 3 Carbonitrile Derivatives
Systematic Modification of the Pyridine (B92270) Ring and its Impact on Biological Activity/Chemical Properties
Research on analogous pyridine-containing scaffolds demonstrates that strategic substitutions can dramatically alter biological efficacy. For instance, in a series of 3-(2-aminoethoxy)pyridine analogs, substitutions at the 5' and 6' positions of the pyridine ring were shown to have a profound effect on nicotinic receptor binding affinity. The introduction of a vinyl group at the 5'-position and a chloro group at the 6'-position resulted in a compound with significantly higher potency compared to the unsubstituted parent molecule. This highlights that both electron-withdrawing and π-system-extending substituents can be crucial for enhancing interactions with a biological target.
Similarly, QSAR studies on 2-arylpyridine derivatives as phosphodiesterase 4B (PDE4B) inhibitors have shown that modifications around the pyridine core directly impact inhibitory concentrations. researchgate.net The nature and position of substituents affect the electronic distribution and steric profile, which are critical for receptor binding. nih.govresearchgate.net For example, increasing the size of an alkyl group at one position might lead to a decrease in activity due to steric hindrance, while adding a group capable of forming additional hydrogen bonds could enhance potency. nih.gov
The table below illustrates hypothetical SAR trends for the pyridine ring based on established principles from related compounds.
| Modification on Pyridine Ring (Position) | Substituent Example | Anticipated Impact on Properties | Potential Effect on Biological Activity |
|---|---|---|---|
| Position 4 | -CH3 | Slight increase in lipophilicity; weak electron-donating effect. | May enhance binding through van der Waals interactions if the pocket is accommodating. |
| Position 5 | -F, -Cl | Increases electron-withdrawing character and polarity; may alter pKa. | Can form halogen bonds or favorable dipole interactions, potentially increasing potency. nih.gov |
| Position 6 | -OCH3 | Strong electron-donating group; increases polarity and H-bond acceptor potential. | Could enhance solubility and form additional hydrogen bonds with the target. nih.gov |
| Position 5 & 6 | -Cl (pos. 6), -Vinyl (pos. 5) | Combination of steric bulk and strong electron-withdrawing effects. | May significantly enhance binding affinity through a combination of interactions, as seen in analogous systems. |
Variation of the Aminophenoxy Moiety: Substituent Effects on Biological Interactions
SAR studies on other diaryl ether inhibitors and compounds with substituted phenyl rings provide a framework for predicting the effects on this moiety. researchgate.netmdpi.com For instance, a study of 1,2,5-oxadiazole derivatives with a 4-phenyl substituent found that the substitution pattern on the phenyl ring was a strong determinant of antiplasmodial activity and selectivity. mdpi.com Electron-donating groups, such as ethoxy and methoxy, on the phenyl ring led to compounds with high potency and an excellent selectivity index. mdpi.com In contrast, nitro-substituted analogs were generally more cytotoxic. mdpi.com
This suggests that for 2-(2-aminophenoxy)pyridine-3-carbonitrile derivatives, the placement of electron-donating or electron-withdrawing groups on the phenoxy ring would be critical. An electron-donating group (e.g., -OCH₃, -CH₃) would increase the electron density on the ether oxygen and the amino nitrogen, potentially enhancing their hydrogen bond acceptor and donor strengths, respectively. Conversely, an electron-withdrawing group (e.g., -CF₃, -NO₂) would decrease basicity and could influence the ring's interaction within a hydrophobic pocket or with specific residues. nih.gov
The following table outlines potential substituent effects on the aminophenoxy ring based on these principles.
| Substituent on Aminophenoxy Ring | Position | Example | Anticipated Impact on Properties/Interactions |
|---|---|---|---|
| Electron-Donating Group | para to ether | -OCH3 | Increases electron density on ether oxygen; may enhance H-bonding. mdpi.com |
| Electron-Withdrawing Group | para to ether | -CF3 | Decreases electron density; may engage in specific fluorine interactions or fit into a defined pocket. nih.gov |
| Halogen | meta to ether | -Cl | Inductive electron withdrawal; potential for halogen bonding. |
| Amino Group Position | meta or para to ether | Isomeric shift | Alters the vector and distance of the H-bond donor, potentially disrupting or forming new key interactions. |
Alterations at the Carbonitrile Position and their Functional Consequences
The carbonitrile (-C≡N) group is a unique and versatile pharmacophore in drug design. nih.gov It is small, polar, and a strong hydrogen bond acceptor, yet it is metabolically quite stable. nih.govnih.gov In many drugs, the nitrile group acts as a bioisostere for a ketone, hydroxyl, or even a carboxyl group, capable of forming critical polar interactions with a biological target. nih.govresearchgate.net Its strong electron-withdrawing nature can also polarize the attached pyridine ring, influencing π-π stacking interactions. nih.gov
Modifying this group is a key strategy in lead optimization. The functional consequences of such alterations are significant:
Hydrolysis to Amide or Carboxylic Acid: Converting the nitrile to a primary amide (-CONH₂) introduces both a hydrogen bond donor and acceptor. Further hydrolysis to a carboxylic acid (-COOH) introduces a strong hydrogen bond donor and a group that is typically ionized at physiological pH, which can form salt bridges and drastically increase polarity and solubility.
Reduction to Aminomethyl: Reducing the nitrile to a primary amine (-CH₂NH₂) introduces a flexible basic center, capable of forming ionic interactions as a protonated cation.
Bioisosteric Replacement with Heterocycles: The nitrile can be replaced with small, five-membered heterocycles like tetrazole or oxadiazole. A tetrazole ring, for example, is a well-established bioisostere for a carboxylic acid, offering a similar acidic pKa and spatial arrangement of hydrogen bond donors and acceptors but with improved metabolic stability and cell permeability in some cases.
Studies on related nitrile-containing heterocycles have confirmed the importance of this group. In one SAR study, the 3-carbonitrile group was found to be a crucial feature for the inhibitory potency of 2-aminopyrrole-3-carbonitrile derivatives. researchgate.net
The table below summarizes potential modifications at the carbonitrile position.
| Original Group | Bioisosteric Replacement | Key Functional Change | Potential Consequence |
|---|---|---|---|
| -C≡N (Nitrile) | -CONH2 (Amide) | Adds H-bond donor capacity. | May form an additional H-bond with the target; increased polarity. |
| -C≡N (Nitrile) | -COOH (Carboxylic Acid) | Introduces an acidic center. | Can form ionic interactions/salt bridges; significantly alters solubility and PK profile. |
| -C≡N (Nitrile) | Tetrazole | Introduces an acidic heterocycle. | Acts as a non-classical carboxylic acid isostere, potentially improving metabolic stability. nih.gov |
| -C≡N (Nitrile) | Oxadiazole | Replaces linear nitrile with a planar ring containing H-bond acceptors. | Maintains H-bond acceptor ability while altering geometry and electronics. |
Conformational Rigidity and Flexibility in SAR/SPR Considerations
The interplay of several factors governs this conformational landscape:
Steric Effects: Bulky substituents near the ether linkage (e.g., at position 6 of the pyridine ring or on the phenoxy ring ortho to the ether) will create steric hindrance, disfavoring planar conformations and forcing the rings to twist relative to each other.
Electronic Effects: Resonance stabilization can favor planarity by allowing for maximal overlap of π-orbitals across the ether bridge. Conversely, electrostatic repulsion between lone pairs on the ether oxygen and the pyridine nitrogen can favor a more twisted state. nih.gov
Intramolecular Hydrogen Bonding: The presence of the ortho-amino group on the phenoxy ring allows for the possibility of an intramolecular hydrogen bond with either the ether oxygen or the pyridine nitrogen, which would significantly restrict conformational freedom and favor a more rigid, planar-like arrangement.
Computational studies on similar biaryl systems have shown that even subtle changes, like adding or moving a substituent, can significantly alter the conformational energy profile. nih.govnih.gov For drug design, controlling conformational flexibility is a powerful tool. A rigid molecule may have higher affinity if its low-energy conformation perfectly matches the binding site, but it may struggle to adapt to different targets. A flexible molecule can adopt various conformations to fit a binding site but may pay an entropic penalty upon binding. Therefore, achieving a balance between rigidity and flexibility is often a key goal in lead optimization.
Pharmacophore Modeling and Ligand-Based Drug Design Principles (Pre-clinical, without clinical outcomes)
In the absence of an experimentally determined structure of a drug target, ligand-based drug design strategies are invaluable. nih.govyoutube.com For a series of compounds like the this compound derivatives, a pharmacophore model can be developed based on the structures of the most active analogs. A pharmacophore represents the essential three-dimensional arrangement of chemical features necessary for biological activity.
A hypothetical pharmacophore model for this scaffold would likely include the following features:
Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring.
Hydrogen Bond Acceptor (HBA): The nitrogen atom of the carbonitrile group.
Hydrogen Bond Donor (HBD): The primary amino group on the phenoxy ring.
Aromatic Ring (AR): The pyridine ring.
Aromatic Ring (AR): The phenoxy ring.
Exclusion Volumes: Regions in space where steric bulk is not tolerated, defined by inactive, bulkier analogs.
This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the same essential features in the correct spatial orientation. nih.gov This process can rapidly filter millions of compounds down to a manageable number of promising hits for synthesis and biological testing.
Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) models can be built by aligning a set of active and inactive analogs and correlating their structural features with their biological potencies. nih.gov Such models generate a 3D map that indicates regions where, for example, steric bulk, positive charge, or hydrophobicity would be favorable or unfavorable for activity. This provides a detailed roadmap for rationally designing next-generation compounds with improved potency and selectivity before committing to chemical synthesis.
Advanced Applications of 2 2 Aminophenoxy Pyridine 3 Carbonitrile Beyond Biological Research
Chemo-sensing and Biosensing Applications
Chemo-sensing involves the design and use of molecules (chemosensors) that signal the presence of specific chemical species (analytes) through a detectable change, such as color or fluorescence. These sensors are pivotal in environmental monitoring, industrial process control, and diagnostics. The utility of a compound in this field often depends on its ability to selectively bind with an analyte, leading to a measurable response.
Despite the structural motifs within 2-(2-Aminophenoxy)pyridine-3-carbonitrile that could suggest potential for ion or molecule recognition, a thorough review of published scientific literature reveals no specific studies detailing its application as a chemosensor or biosensor.
Catalysis: Ligand Design for Metal-Catalyzed Reactions
In the field of catalysis, organic molecules with specific functional groups are often used as ligands that coordinate to a metal center. The electronic and steric properties of these ligands are crucial as they can fine-tune the activity, selectivity, and stability of the resulting metal catalyst. Pyridine (B92270) and amine functionalities, present in this compound, are common coordinating groups in ligand design for a wide array of metal-catalyzed reactions, including cross-coupling and polymerization.
While derivatives of aminopyridines and cyanopyridines have been investigated as ligands, there is currently no available research in scientific databases detailing the synthesis of metal complexes using this compound as a ligand or its subsequent application in catalysis.
Materials Science: Incorporation into Polymeric Systems or Organic Electronics
The integration of functional organic molecules into larger systems is a cornerstone of modern materials science. Compounds can be incorporated into polymers to impart specific properties like thermal stability, conductivity, or photo-responsiveness. In organic electronics, such molecules are investigated for their potential use in devices like organic light-emitting diodes (OLEDs), solar cells, and transistors, often based on their electronic and photophysical properties.
While this compound is available from suppliers for research purposes, indicating its potential use in various fields including materials science, there are no specific studies or patents in the available literature that describe the incorporation of this compound into polymeric systems or its evaluation in organic electronic devices. americanelements.com
Fluorescent Probes and Imaging Agents (Non-clinical, research tools)
Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. This property is harnessed to visualize, track, or quantify molecules and events in various research settings, distinct from clinical imaging. The fluorescence characteristics are highly dependent on the molecule's structure and its interaction with the local environment.
Although related aminopyridine-carbonitrile derivatives have been studied for their fluorescent properties, specific data on the photophysical characteristics (such as absorption/emission spectra, quantum yield) of this compound are not reported in the current literature. uni.lu Consequently, its application as a fluorescent probe or imaging agent for research purposes has not been documented.
Supramolecular Chemistry: Self-Assembly and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding or π-π stacking. This field explores the spontaneous self-assembly of complex, ordered structures from simpler molecular components and the formation of host-guest complexes where one molecule encapsulates another. The functional groups on this compound could theoretically participate in such interactions.
A review of the scientific literature and patent databases indicates that the supramolecular behavior of this compound, including any potential for self-assembly or host-guest interactions, has not yet been a subject of published research. The PubChem database currently lists no literature references for this compound. uni.lu
Future Research Directions and Emerging Opportunities for 2 2 Aminophenoxy Pyridine 3 Carbonitrile
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic routes to complex molecules is a cornerstone of modern chemistry. For 2-(2-Aminophenoxy)pyridine-3-carbonitrile, future research will likely focus on moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste. ijpsr.com The exploration of one-pot, multi-component reactions (MCRs) offers a promising and sustainable alternative. mdpi.comnih.govmdpi.com These reactions, where multiple starting materials react in a single vessel to form a complex product, are inherently more efficient and atom-economical.
Furthermore, the principles of green chemistry are expected to play a pivotal role in the future synthesis of this compound. This includes the use of greener solvents, such as water-ethanol mixtures, and recyclable catalysts to minimize the environmental impact. nih.gov Research into catalytic systems, potentially utilizing dual acid-base functionality, could significantly enhance reaction rates and yields under mild conditions. nih.gov The scalability of such green protocols will be a crucial aspect of their development, ensuring that the synthesis is viable for both laboratory-scale research and potential industrial applications. nih.gov
| Synthetic Strategy | Potential Advantages | Relevant Research on Analogues |
| Multi-component Reactions (MCRs) | Increased efficiency, reduced waste, operational simplicity. mdpi.comnih.gov | Synthesis of various 2-aminopyridine (B139424) derivatives. mdpi.commdpi.com |
| Green Catalysis | Use of recyclable and non-toxic catalysts, milder reaction conditions. | Pyridine-2-carboxylic acid as a recyclable catalyst for related heterocycles. nih.gov |
| Aqueous Solvent Systems | Reduced environmental impact, improved safety profile. | Water-ethanol mixtures used in the synthesis of chromene-3-carbonitrile derivatives. nih.gov |
Development of Advanced Computational Models for Predictive Design
Computational chemistry offers powerful tools for the predictive design of novel molecules with desired properties, thereby accelerating the research and development process. For this compound, advanced computational models can be employed to explore its potential as a scaffold for drug discovery and materials science.
Molecular docking studies, for instance, can predict the binding affinity and mode of interaction of derivatives with various biological targets. mdpi.comresearchgate.netbohrium.comnih.govnih.gov By modeling the interactions with the active sites of enzymes such as kinases (e.g., CDK2, VEGFR-2, HER-2) and other proteins implicated in disease, researchers can rationally design new analogues with enhanced potency and selectivity. researchgate.netbohrium.commdpi.com Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be utilized to assess the pharmacokinetic profiles of new designs at an early stage, helping to prioritize compounds with favorable drug-like properties. researchgate.net
| Computational Method | Application in Drug Discovery | Examples from Related Compounds |
| Molecular Docking | Prediction of binding affinity and interaction with biological targets. mdpi.comresearchgate.net | Docking of pyridine-3-carbonitrile (B1148548) derivatives into CDK2, DHFR, and HT-hTS. researchgate.netbohrium.com |
| In Silico ADMET Prediction | Early assessment of pharmacokinetic properties and potential toxicity. researchgate.net | ADMET analysis of novel heterocyclic amides to guide development. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Establishing correlations between chemical structure and biological activity. | Development of QSAR models for benzofuran (B130515) derivatives as vasodilators. |
Identification of Undiscovered Biological Targets and Mechanistic Pathways
The 2-aminopyridine-3-carbonitrile scaffold is present in molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. mdpi.comnih.govnih.gov This suggests that this compound and its derivatives may interact with a variety of yet undiscovered biological targets.
Future research should focus on systematic screening of this compound against diverse panels of enzymes and receptors to identify novel bioactivities. In silico target prediction tools can be employed as a starting point to generate hypotheses about potential protein interactions, which can then be validated experimentally. biorxiv.orgnih.gov Once a biological activity is confirmed, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at the molecular level. This could involve investigating its influence on specific signaling pathways, such as those involved in cell proliferation or inflammation. nih.gov The identification of novel targets and a clear understanding of the mechanistic pathways will be essential for the development of this compound into a potential therapeutic agent.
Integration into Multi-component Systems and Hybrid Materials
The structural features of this compound make it an attractive building block for the construction of more complex multi-component systems and hybrid materials. Its reactive functional groups can be utilized in MCRs to generate libraries of diverse compounds with a wide range of potential applications. nih.govmdpi.com
Furthermore, this compound can be integrated into larger molecular architectures to create hybrid materials with unique properties. For example, it could be combined with other heterocyclic systems known for their biological or material properties to generate novel molecules with synergistic or enhanced functionalities. The synthesis of pyranopyridones and pyranopyrimidines from related precursors highlights the feasibility of such approaches. nih.gov These hybrid materials could find applications in areas such as medicinal chemistry, as multifunctional drugs, or in materials science, as components of organic light-emitting diodes (OLEDs) or sensors.
Application in Chemical Biology Tools and Probes
The development of chemical tools and probes is essential for studying biological processes in their native environment. The inherent fluorescence of some pyridine (B92270) derivatives suggests that this compound could be a promising scaffold for the design of novel fluorescent probes. mdpi.comnih.govnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-Aminophenoxy)pyridine-3-carbonitrile, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Formation of the pyridine core via Knopagel condensation (e.g., using aldehydes and malononitrile under basic conditions) .
- Step 2 : Functionalization of the pyridine ring with aminophenoxy and carbonitrile groups via nucleophilic substitution or coupling reactions.
- Intermediate Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm intermediate structures .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton and carbon environments, resolving ambiguities in substituent positions .
- X-ray Crystallography : Single-crystal diffraction (using programs like SHELXL ) determines bond lengths, angles, and crystal packing. For example, similar compounds exhibit monoclinic systems (e.g., P2/c) with refined R values < 0.1 .
- Validation Tools : Software like PLATON checks for structural errors (e.g., twinning, disorder) to ensure data reliability .
Q. What are the key physicochemical properties (e.g., solubility, stability) influencing experimental design?
- Methodological Answer :
- Solubility : Pyridine-carbonitrile derivatives often require polar aprotic solvents (e.g., DMF, DMSO) due to their aromatic and nitrile groups .
- Stability : pH-sensitive aminophenoxy groups may degrade under strong acidic/basic conditions; stability is assessed via HPLC under varying temperatures and pH .
Advanced Research Questions
Q. How can Quantitative Structure-Activity Relationship (QSAR) models optimize the biological activity of derivatives?
- Methodological Answer :
- Descriptor Selection : Electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and hydrophobic (logP) parameters correlate substituent effects with activity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like dihydrofolate reductase (e.g., docking scores of −9.67 kcal/mol for antifungal activity) .
- Validation : Cross-validate models using leave-one-out (LOO) or external test sets to avoid overfitting .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structure elucidation?
- Methodological Answer :
- Ambiguity Sources : Tautomerism (e.g., keto-enol) or dynamic effects in solution may mismatch solid-state X-ray data.
- Resolution Strategies :
- Use 2D NMR (e.g., COSY, NOESY) to confirm proton-proton proximities .
- Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
- Validate hydrogen bonding patterns via crystallographic data (e.g., N–H···O distances of 2.8–3.0 Å) .
Q. What strategies improve synthetic efficiency for scaled-up production of derivatives?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 4 hours to 30 minutes) and improves yields by enhancing reaction kinetics .
- Catalyst Optimization : Heterogeneous catalysts (e.g., zeolites) minimize solvent waste and simplify purification .
- Flow Chemistry : Continuous-flow systems enhance reproducibility for multi-step syntheses .
Q. How do substituents (e.g., trifluoromethyl, chlorophenyl) influence fluorescence properties in sensing applications?
- Methodological Answer :
- Electron-Withdrawing Groups : Trifluoromethyl increases electron deficiency, shifting emission wavelengths (e.g., λ from 450 nm to 480 nm) .
- Conformational Rigidity : Bulky substituents (e.g., naphthalenyl) restrict rotation, enhancing quantum yields (e.g., Φ from 0.2 to 0.5) .
- Experimental Validation : Measure fluorescence lifetime (τ) and Stokes shift in solvents of varying polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
